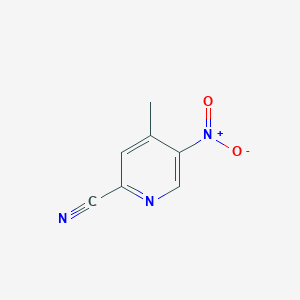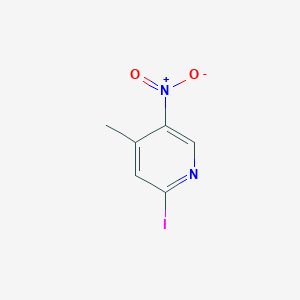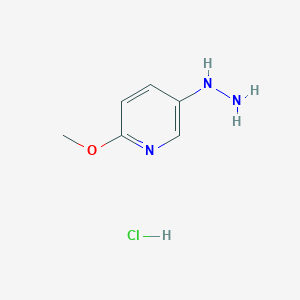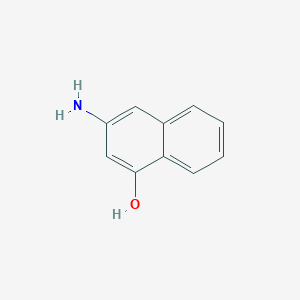
Methyl 6-(dimethylamino)nicotinate
Overview
Description
Methyl 6-(dimethylamino)nicotinate is a chemical compound with the molecular formula C9H12N2O2 It is a derivative of nicotinic acid and is characterized by the presence of a dimethylamino group at the 6-position of the nicotinate ring
Mechanism of Action
Target of Action
Methyl 6-(dimethylamino)nicotinate, also known as Methyl 6-dimethylaminonicotinate, primarily targets peripheral blood capillaries . These capillaries are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .
Mode of Action
The interaction of this compound with its targets results in peripheral vasodilation . This vasodilation enhances local blood flow at the site of application .
Biochemical Pathways
This compound affects the pyridine and pyrrolidine pathways . In these pathways, some metabolites are hydroxylated in the pyridine ring or modified in the side chain with active groups . These metabolites can be used as precursors for the synthesis of some important compounds in the pharmaceutical and agricultural industries .
Pharmacokinetics
It is known that following topical administration, this compound acts as a peripheral vasodilator to enhance local blood flow at the site of application .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve vasodilation of the peripheral blood capillaries . This vasodilation enhances local blood flow at the site of application, providing temporary relief of aches and pains in muscles, tendons, and joints .
Biochemical Analysis
Biochemical Properties
It is known that Methyl 6-(dimethylamino)nicotinate is the methyl ester of Niacin .
Cellular Effects
This compound may have various effects on cells. For instance, it is used as a rubefacient in over-the-counter topical preparations indicated for muscle and joint pain . The action of this compound as a rubefacient is thought to involve peripheral vasodilation . This suggests that this compound may influence cell function by affecting blood flow and nutrient delivery to cells.
Molecular Mechanism
It is known that following topical administration, this compound acts as a peripheral vasodilator to enhance local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .
Temporal Effects in Laboratory Settings
It is known that this compound can cause harmful effects by inhalation, in contact with skin, and if swallowed .
Dosage Effects in Animal Models
It is known that this compound is used for veterinary purposes to treat respiratory diseases, vascular disorders, rheumatoid arthritis, and muscle and joint pains .
Metabolic Pathways
It is known that this compound is the methyl ester of Niacin , which is involved in the NAD biosynthesis pathway .
Transport and Distribution
It is known that this compound can be absorbed through the skin .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-(dimethylamino)nicotinate can be synthesized through several methods. One common approach involves the esterification of 6-(dimethylamino)nicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(dimethylamino)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 6-(dimethylamino)nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: Lacks the dimethylamino group, resulting in different chemical and biological properties.
Nicotinic acid: The parent compound, which lacks both the methyl ester and dimethylamino groups.
6-(Dimethylamino)nicotinic acid: Similar structure but without the ester group.
Uniqueness
Methyl 6-(dimethylamino)nicotinate is unique due to the presence of both the methyl ester and dimethylamino groups. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 6-(dimethylamino)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11(2)8-5-4-7(6-10-8)9(12)13-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAXGDYSEPXZJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00632082 | |
| Record name | Methyl 6-(dimethylamino)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00632082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26218-81-5 | |
| Record name | Methyl 6-(dimethylamino)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00632082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














